molecular formula C11H9BrClNO2 B12336580 Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B12336580
M. Wt: 302.55 g/mol
InChI Key: ZGODEWLUGBHJQC-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent, followed by bromination and chlorination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-1H-indole-2-carboxylate
  • Ethyl 6-bromo-1H-indole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H9BrClNO2

Molecular Weight

302.55 g/mol

IUPAC Name

ethyl 6-bromo-4-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3

InChI Key

ZGODEWLUGBHJQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Br

Origin of Product

United States

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